What is 3,3-Dimethylpyrrolidin-2-one hydrochloride?
What is 3,3-Dimethylpyrrolidin-2-one hydrochloride?
An In-Depth Technical Guide to 3,3-Dimethylpyrrolidin-2-one Hydrochloride in Modern Drug Discovery
Executive Summary
In the landscape of contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic incorporation of small, conformationally restricted building blocks. 3,3-Dimethylpyrrolidin-2-one hydrochloride (CAS: 1259030-41-5) has emerged as a highly privileged scaffold[1][2]. Comprising a γ -lactam ring with a geminal dimethyl substitution at the C3 position, this molecule serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including soluble guanylate cyclase (sGC) stimulators, RIPK1 inhibitors, and spiro-proline chimeras[3][4][5].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and applied pharmacology. We will explore the causality behind its structural advantages, detail its role in target binding, and provide field-validated protocols for its synthesis and integration.
Physicochemical Profiling & Structural Causality
To understand why 3,3-dimethylpyrrolidin-2-one is selected over an unsubstituted pyrrolidinone, we must examine the Thorpe-Ingold effect (gem-dimethyl effect) . The introduction of two methyl groups at the C3 position decreases the internal bond angle of the ring, which has profound implications for both chemical reactivity and biological behavior.
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Conformational Locking: The steric bulk of the gem-dimethyl group restricts the puckering of the pyrrolidine ring. This locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to target proteins.
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Metabolic Shielding: Cytochrome P450 enzymes frequently target the α -carbons of amines and amides for oxidation. The C3-dimethyl substitution creates a steric shield, blocking oxidative metabolism at this site and significantly extending the API's metabolic half-life[4].
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Peptide Chain Shape Control: When incorporated into amino acid chimeras (like 3,3-dimethylproline derivatives), it decreases the rate of N-terminal amide isomerization, stabilizing secondary peptide structures[4].
Quantitative Data Summary
Table 1: Physicochemical properties of the free base and hydrochloride salt.
| Property | 3,3-Dimethylpyrrolidin-2-one (Free Base) | 3,3-Dimethylpyrrolidin-2-one HCl (Salt Form) |
| CAS Number | 4831-43-0[6] | 1259030-41-5[1] |
| Molecular Formula | C6H11NO[7] | C6H12ClNO |
| Molecular Weight | 113.16 g/mol [7] | 149.62 g/mol |
| Physical State | Colorless to pale yellow solid/liquid[8] | White crystalline powder |
| Solubility | Soluble in organic solvents (DCM, THF)[8] | Highly soluble in water and polar protic solvents |
| Handling Advantage | Prone to hygroscopicity | Enhanced crystallinity, superior shelf-life stability |
Key Pharmacological Applications
Soluble Guanylate Cyclase (sGC) Stimulators (e.g., MK-2947)
The NO-sGC-cGMP signaling pathway is critical for cardiovascular homeostasis. Impaired signaling leads to hypertension and heart failure. 3,3-Dimethylpyrrolidin-2-one is a core structural motif in the design of heme-dependent sGC stimulators like MK-2947 (developed by Merck)[5]. The lactam carbonyl acts as a critical hydrogen bond acceptor within the sGC allosteric binding pocket, while the gem-dimethyl group forces the molecule into an orientation that synergizes with endogenous nitric oxide (NO)[5].
Fig 1. Synergistic activation of the NO-sGC-cGMP pathway by sGC stimulators containing the lactam scaffold.
RIPK1 and Kinase Inhibitors
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key driver of inflammation and cell death. Recent patents (e.g., WO2024233544A1) highlight the use of 3,3-dimethylpyrrolidin-2-one derivatives as potent RIPK1 inhibitors for treating rheumatoid arthritis, psoriasis, and ulcerative colitis[3]. The lactam nitrogen provides a vector for N-alkylation or cross-coupling to pyrimidine/pyrazole core structures, while the dimethyl moiety occupies a specific hydrophobic sub-pocket in the kinase hinge region[3][9].
Experimental Methodologies & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. The use of the hydrochloride salt is preferred in late-stage synthesis due to its precise stoichiometry and ease of handling.
Workflow: Multigram Synthesis of the Core Scaffold
The synthesis relies on the reductive cyclization of a cyano-ester precursor[4].
Fig 2. Step-by-step synthetic workflow for 3,3-Dimethylpyrrolidin-2-one hydrochloride.
Protocol 1: Reductive Cyclization to 3,3-Dimethylpyrrolidin-2-one
Causality: Ammonia is added to suppress the formation of secondary amines during the reduction of the nitrile. Raney Nickel is chosen over Pd/C to prevent premature ester cleavage.
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Preparation: Charge a high-pressure autoclave with freshly prepared Raney Nickel (approx. 10% w/w relative to substrate).
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Reaction: Dissolve methyl 3-cyano-2,2-dimethylpropanoate (1.0 eq) in a 7N solution of ammonia in methanol. Transfer to the autoclave.
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Hydrogenation: Purge the vessel with N2 (3x), then with H2 (3x). Pressurize to 50 psi H2 and stir vigorously at room temperature for 16 hours.
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Validation Check: Monitor by LC-MS. The intermediate primary amine will spontaneously cyclize to the lactam, expelling methanol. The mass peak should shift to [M+H]+ = 114.09[10].
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Workup: Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate in vacuo.
Protocol 2: Hydrochloride Salt Formation
Causality: Converting the free base to the HCl salt purifies the compound from non-basic impurities and provides a crystalline solid ideal for long-term storage.
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Dissolve the crude 3,3-dimethylpyrrolidin-2-one in anhydrous diethyl ether or ethyl acetate.
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Cool the solution to 0°C in an ice bath.
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Slowly bubble anhydrous HCl gas into the solution (or add a stoichiometric amount of 4M HCl in dioxane) until precipitation is complete.
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Filter the white crystalline solid, wash with cold ether, and dry under high vacuum.
Protocol 3: N-Functionalization (API Integration)
To integrate this scaffold into a larger drug molecule (e.g., a kinase inhibitor), the lactam nitrogen must be functionalized.
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Deprotonation: Suspend 3,3-dimethylpyrrolidin-2-one HCl (1.0 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq). Note: The extra equivalent of base is required to neutralize the HCl salt.
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Alkylation/Arylation: Stir at 0°C for 30 minutes until hydrogen evolution ceases. Add the electrophile (e.g., an aryl halide or alkyl bromide) dropwise.
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Quench & Extract: Quench with saturated aqueous NH4Cl , extract with EtOAc, and purify via flash chromatography.
References
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Soluble guanylate cyclase stimulators for the treatment of hypertension: Discovery of MK-2947. Bioorganic & Medicinal Chemistry Letters (2020). Available at:[Link]
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Efficient Multigram Synthesis of 3,3-Spiro-α-Proline Containing Chimeras. ChemRxiv. Available at:[Link]
- Isoxazolidines as RIPK1 inhibitors and use thereof.WIPO Patent WO2024233544A1.
- Heteroarylaminopyrimidine Amide Autophagy Inhibitors and Methods of Use Thereof.US Patent US20200354346A1.
Sources
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- 3. WO2024233544A1 - Isoxazolidines as ripk1 inhibitors and use thereof - Google Patents [patents.google.com]
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